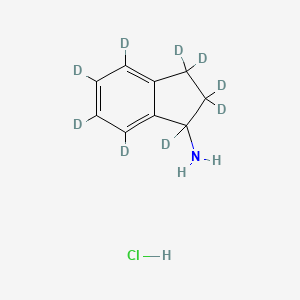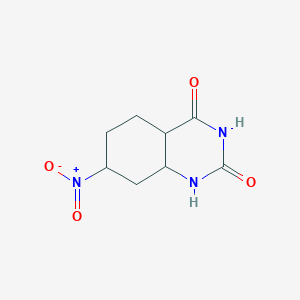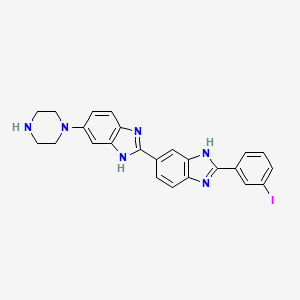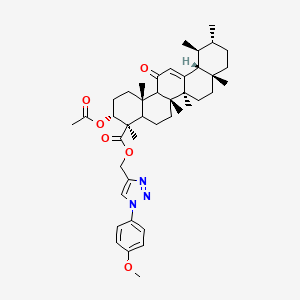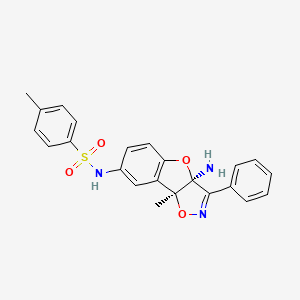
Antifungal agent 100
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal agent 100 is a compound known for its notable antifungal activity. It is particularly effective against various fungal pathogens, making it a valuable asset in the treatment and prevention of fungal infections. The compound has a molecular weight of 435.50 and a chemical formula of C23H21N3O4S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 100 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the final product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Antifungal agent 100 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antifungal mechanisms and the development of new antifungal agents.
Biology: It is employed in research on fungal biology and the interaction between antifungal agents and fungal pathogens.
Medicine: It is investigated for its potential use in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of antifungal coatings and materials to prevent fungal growth on various surfaces
Mechanism of Action
Antifungal agent 100 exerts its effects by targeting specific molecular pathways in fungal cells. It inhibits the activity of succinate dehydrogenase, an enzyme involved in the fungal respiratory chain, leading to the disruption of energy production and ultimately causing cell death. The compound also interferes with the synthesis of essential fungal cell components, further contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antifungal agent 100 include:
Fluconazole: A widely used antifungal agent that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes.
Itraconazole: Another antifungal agent that targets ergosterol synthesis and is used to treat a variety of fungal infections.
Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts fungal cell membranes
Uniqueness
This compound is unique in its dual mechanism of action, targeting both succinate dehydrogenase and essential cell component synthesis. This dual targeting makes it particularly effective against resistant fungal strains and broadens its spectrum of activity compared to other antifungal agents .
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(3aS,8bS)-3a-amino-8b-methyl-3-phenyl-[1]benzofuro[2,3-d][1,2]oxazol-7-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-15-8-11-18(12-9-15)31(27,28)26-17-10-13-20-19(14-17)22(2)23(24,29-20)21(25-30-22)16-6-4-3-5-7-16/h3-14,26H,24H2,1-2H3/t22-,23-/m0/s1 |
InChI Key |
CNVSKMKFPJYCCK-GOTSBHOMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)O[C@@]4([C@]3(ON=C4C5=CC=CC=C5)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4(C3(ON=C4C5=CC=CC=C5)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



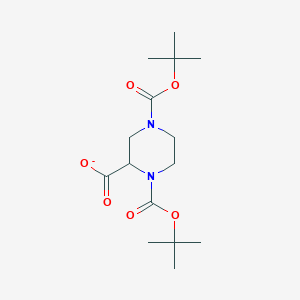
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

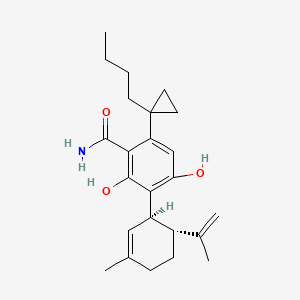
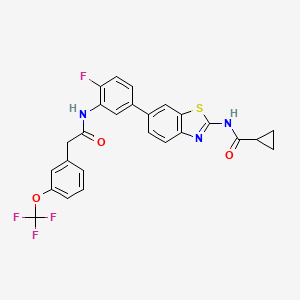
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)
